(S)-1-N-Cbz-2-chloromethyl-pyrrolidine
Description
Significance of Chiral Nitrogen Heterocycles as Synthetic Intermediates
Chiral nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring and possessing a stereogenic center. Their significance as synthetic intermediates is immense, largely due to their prevalence in a vast array of biologically active molecules, including alkaloids, vitamins, and pharmaceuticals. The rigid, three-dimensional structure of these heterocycles allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. The nitrogen atom itself can act as a nucleophile, a base, or a site for further functionalization, adding to their synthetic versatility. Consequently, the development of methods for the stereoselective synthesis of these compounds is a major focus of chemical research.
Enantiomerically Pure Pyrrolidine (B122466) Derivatives as Chiral Building Blocks
The ability to control the stereochemical outcome of a chemical reaction is paramount in asymmetric synthesis. Enantiomerically pure pyrrolidine derivatives, often derived from the readily available chiral pool, serve as powerful chiral building blocks. By incorporating a stereochemically defined pyrrolidine unit into a molecule, chemists can influence the stereoselectivity of subsequent transformations. These derivatives are extensively used in the synthesis of chiral ligands for transition-metal catalysis and as the core of organocatalysts, which have revolutionized the field of asymmetric synthesis by offering a metal-free alternative. whiterose.ac.uk
Properties
IUPAC Name |
benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558193 | |
| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-66-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, phenylmethyl ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61350-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61350-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Physicochemical Properties of S 1 N Cbz 2 Chloromethyl Pyrrolidine
(S)-1-N-Cbz-2-chloromethyl-pyrrolidine is a key chiral intermediate whose utility stems from its specific stereochemistry and the reactive chloromethyl group. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom enhances its stability and allows for controlled reactivity.
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClNO₂ |
| Molecular Weight | 253.72 g/mol |
| CAS Number | 61350-66-1 |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis of S 1 N Cbz 2 Chloromethyl Pyrrolidine
The most common and practical approach to the synthesis of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine begins with the readily available and optically pure starting material, (S)-prolinol. The synthesis involves a two-step sequence:
N-Protection of (S)-Prolinol: The first step is the protection of the secondary amine of (S)-prolinol with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting (S)-prolinol with benzyl (B1604629) chloroformate in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-Cbz-protected (S)-prolinol is a stable intermediate.
Conversion of the Hydroxyl Group to a Chloride: The hydroxyl group of N-Cbz-(S)-prolinol is then converted into a chloride. A common method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to scavenge the HCl produced. googleapis.com This reaction proceeds via a nucleophilic substitution mechanism, replacing the hydroxyl group with a chlorine atom to yield the desired this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine is primarily centered on the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions.
Common nucleophiles that can be employed include:
Amines: Reaction with primary or secondary amines leads to the formation of chiral diamines, which are valuable ligands in coordination chemistry.
Thiols: Thiolates can displace the chloride to form chiral aminothiol (B82208) ligands, another important class of ligands for asymmetric catalysis.
Azides: The introduction of an azide (B81097) group, via reaction with sodium azide, provides a precursor to primary amines upon reduction.
Cyanides: Reaction with cyanide salts allows for the extension of the carbon chain and the introduction of a nitrile functionality, which can be further elaborated.
This reactivity makes this compound a versatile intermediate for the synthesis of a diverse range of chiral molecules.
Computational Chemistry Studies on S 1 N Cbz 2 Chloromethyl Pyrrolidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.
Molecular Geometry Optimization: The first step in a computational study is typically a geometry optimization, where the goal is to find the lowest energy arrangement of the atoms. For (S)-1-N-Cbz-2-chloromethyl-pyrrolidine, this would be performed using a functional, such as B3LYP, and a basis set, like 6-31G*. The optimization process would yield key geometrical parameters. Based on studies of similar pyrrolidine (B122466) rings, the five-membered ring is expected to adopt a non-planar, puckered conformation, often described as an "envelope" or "twist" form, to relieve ring strain. The substituents—the N-carbobenzyloxy (Cbz) group and the 2-chloromethyl group—would have their positions and orientations optimized to minimize steric interactions.
Electronic Structure: Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For pyrrolidine derivatives, the HOMO is often localized on the nitrogen atom and parts of the Cbz group, while the LUMO may be distributed over the aromatic ring of the Cbz group.
Below is a table illustrating the kind of data that would be generated from such a calculation, with hypothetical but realistic values for key electronic properties.
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -1250.5 | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -6.8 | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.5 | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.3 | Correlates with the chemical stability of the molecule; a larger gap implies higher stability. |
| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and for the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the magnetic shielding tensors of the nuclei. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help assign peaks in an experimental spectrum, especially for complex molecules with overlapping signals.
The following table provides an example of theoretically predicted ¹³C and ¹H NMR chemical shifts for key atoms in this compound. These are illustrative values based on typical ranges for similar structures.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C=O (Cbz) | 155.2 | CH (pyrrolidine ring) | 4.1 |
| Aromatic C (Cbz) | 128.0 - 136.5 | CH₂ (chloromethyl) | 3.6 - 3.8 |
| CH₂ (Cbz) | 67.5 | CH₂ (pyrrolidine ring) | 1.8 - 2.2 |
| C2 (pyrrolidine) | 60.1 | Aromatic H (Cbz) | 7.3 - 7.4 |
| CH₂Cl | 47.3 | ||
| C5 (pyrrolidine) | 46.8 | ||
| C3, C4 (pyrrolidine) | 23.0 - 29.0 |
IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Predicted IR spectra can aid in identifying characteristic functional groups. For this compound, key predicted vibrational frequencies would include the C=O stretch of the carbamate, C-H stretches of the aromatic and aliphatic portions, and the C-N and C-Cl stretches.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, which is often used as an electrophile in substitution reactions, computational studies can elucidate the reaction mechanism.
This involves mapping the potential energy surface of the reaction. Key points on this surface include the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Computational chemists use algorithms to locate these transition state structures and then calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. For example, in a nucleophilic substitution reaction involving the chloromethyl group, calculations could determine whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energy barriers for the two pathways. nih.gov
A hypothetical reaction energy profile is shown in the table below for a substitution reaction at the chloromethyl group.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Products | -10.2 |
Conformational Analysis and Energy Landscapes
Molecules with single bonds can rotate, leading to different spatial arrangements of atoms called conformations. The pyrrolidine ring itself is flexible and can exist in various puckered conformations. The study of these different conformations and their relative energies is known as conformational analysis.
For this compound, a systematic conformational search would be performed to identify all the low-energy conformers. This could involve rotating the rotatable bonds, such as the C-N bond of the Cbz group and the C-C bond of the chloromethyl group, and performing geometry optimizations for each starting geometry.
The results of a conformational analysis are often visualized as a potential energy landscape, a plot of energy versus the conformational coordinates (e.g., dihedral angles). This landscape reveals the most stable conformations (the minima on the surface) and the energy barriers to interconversion between them (the saddle points). The relative populations of the different conformers at a given temperature can then be calculated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules.
Applications of S 1 N Cbz 2 Chloromethyl Pyrrolidine As a Chiral Building Block
Precursor in the Synthesis of Chiral Amines and Related Derivatives.
The primary application of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine as a building block lies in its reaction with nucleophiles, particularly amines, to generate more complex chiral amines and their derivatives. The chloromethyl group is an excellent electrophilic site for Sₙ2 (nucleophilic substitution) reactions. When treated with primary or secondary amines, it undergoes straightforward alkylation to form a new carbon-nitrogen bond, effectively coupling the chiral pyrrolidine (B122466) unit to another molecule.
This reaction is a reliable method for synthesizing chiral 1,2-diamines and polyamines, which are important ligands in asymmetric catalysis and key components of various biologically active compounds. The reaction proceeds under standard conditions, typically in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The Cbz protecting group can be subsequently removed under hydrogenolysis conditions to liberate the secondary amine of the pyrrolidine ring, allowing for further functionalization if required.
Table 1: Representative Synthesis of Chiral Amines via Nucleophilic Substitution
| Nucleophile (Amine) | Product | Potential Application Area |
|---|---|---|
| Benzylamine | (S)-Benzyl 2-(((benzylamino)methyl)pyrrolidine-1-carboxylate | Ligand Synthesis, Pharmaceutical Intermediate |
| Piperidine | (S)-Benzyl 2-(piperidin-1-ylmethyl)pyrrolidine-1-carboxylate | Bioactive Molecule Synthesis |
| Aniline | (S)-Benzyl 2-((phenylamino)methyl)pyrrolidine-1-carboxylate | Medicinal Chemistry Scaffolds |
Role in the Construction of Complex Biologically Active Scaffolds.
The pyrrolidine scaffold is a cornerstone in the design of modern pharmaceuticals, appearing in drugs for a wide range of diseases. nih.govmdpi.com The ability to introduce this chiral motif in a controlled manner is therefore of high value in medicinal chemistry. This compound serves as a key reagent for this purpose, enabling the attachment of the pyrrolidine ring to larger, more complex molecular frameworks to create novel, biologically active entities.
A prominent example of the utility of chiral pyrrolidine cores is in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). nih.govacs.orgnih.gov High selectivity is crucial to avoid side effects from inhibiting other NOS isoforms. Research has shown that stereospecific pyrrolidine-based inhibitors can exhibit great potency and extremely high selectivity for nNOS. nih.gov In the synthesis of these complex inhibitors, a chiral pyrrolidine derivative acts as the central scaffold upon which other functionalities are elaborated. Although a direct synthesis using the chloromethyl derivative is not always employed, its role as an electrophilic building block is conceptually identical to the multi-step procedures that generate a similar reactive intermediate for coupling.
For instance, the synthesis of potent nNOS inhibitors often involves coupling a functionalized chiral pyrrolidine with another aromatic or heterocyclic moiety. The general strategy highlights how the pyrrolidine unit serves as a rigid, stereochemically defined core to correctly orient the functional groups required for binding to the enzyme's active site.
Table 2: Examples of Biologically Active Scaffolds Incorporating a Chiral Pyrrolidine Core
| Compound Class | Therapeutic Target | Role of the Pyrrolidine Scaffold |
|---|---|---|
| Pyrrolidine-based inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Provides a rigid, stereochemically defined core for orienting pharmacophoric groups, leading to high potency and selectivity. nih.govnih.gov |
| Dipeptidyl peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin) | DPP-IV | The pyrrolidine-2-carbonitrile (B1309360) moiety is key for binding to the enzyme's active site. beilstein-journals.org |
Utility in the Total Synthesis of Natural Products and Analogues.
The pyrrolidine ring is a common structural motif in a vast number of natural products, particularly alkaloids, which often exhibit significant biological activity. unibo.it The total synthesis of these complex molecules requires precise control of stereochemistry, making chiral building blocks like this compound invaluable.
This building block provides a straightforward route to introduce the C2-substituted (S)-pyrrolidine unit, a common feature in many alkaloids. In a synthetic strategy, the chloromethyl group can be displaced by a suitable nucleophile within a complex intermediate to forge a key bond and introduce the chiral heterocycle. This approach allows chemists to leverage the pre-defined stereocenter of the building block, avoiding the need for a de novo asymmetric synthesis of the pyrrolidine ring late in a synthetic sequence.
Table 3: Examples of Natural Product Families Containing the Chiral Pyrrolidine Motif
| Natural Product Family | Example | Biological Activity |
|---|---|---|
| Pyrrolidine Alkaloids | Hygrine | Stimulant |
| Pyrrolizidine Alkaloids | Retronecine | Hepatotoxic |
| Indolizidine Alkaloids | Swainsonine | Glycosidase inhibitor, potential anticancer agent |
Future Research Directions and Perspectives
Development of Novel and More Sustainable Synthetic Routes
The classical synthesis of pyrrolidine (B122466) derivatives often involves multi-step processes that may utilize expensive starting materials or harsh reagents. beilstein-journals.org Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Key areas for future development include:
Biocatalysis and Enzymatic Resolutions: The use of enzymes for stereoselective synthesis is a rapidly growing field. Future routes could employ enzymes, such as hydrolases or transaminases, for the kinetic resolution of racemic intermediates, offering a highly efficient path to the desired (S)-enantiomer. nih.gov Photoenzymatic processes, which combine light-mediated reactions with enzymatic catalysis, could also provide novel one-pot synthesis routes from simple starting materials. nih.gov
Alternative Starting Materials: Research into utilizing inexpensive and readily available precursors, such as L-proline, has already shown promise in making the synthesis more practical and cost-effective. beilstein-journals.org Further exploration could focus on deriving the pyrrolidine scaffold from renewable bio-based resources.
Catalytic Asymmetric Synthesis: Moving beyond reliance on chiral pool starting materials, the development of de novo asymmetric syntheses using chiral catalysts could provide more flexible and efficient access to the target molecule and its analogs. This includes asymmetric hydrogenations, cyclizations, and C-H functionalization reactions.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Routes | Future Sustainable Routes |
|---|---|---|
| Starting Material | Often expensive, multi-step precursors | Inexpensive, renewable sources (e.g., L-proline, bio-based feedstocks) beilstein-journals.org |
| Key Transformation | Classical functional group manipulations | Biocatalysis, enzymatic resolution, asymmetric catalysis nih.gov |
| Environmental Impact | Higher potential for waste, use of harsh reagents | Reduced waste, milder reaction conditions, improved atom economy |
| Efficiency | Can be lengthy with protection/deprotection steps beilstein-journals.org | Fewer steps, potential for one-pot processes nih.gov |
Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations
While the primary known application of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine involves the nucleophilic displacement of the chloride, its full reactive potential remains to be explored. The unique stereoelectronic properties of this molecule make it a candidate for novel chemical transformations.
Future research could investigate:
Organocatalysis: The chiral pyrrolidine scaffold is a cornerstone of organocatalysis. nih.gov While this compound is typically used as a building block, its derivatives could be designed to function as novel organocatalysts for various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, or cycloadditions. nih.gov
Transition-Metal Catalysis: The compound could be explored as a chiral ligand in transition-metal catalysis. The nitrogen atom of the pyrrolidine ring and a potential coordinating group introduced via the chloromethyl moiety could chelate to a metal center, creating a chiral environment for asymmetric transformations like hydrogenations or cross-coupling reactions.
Novel Cycloaddition Reactions: The pyrrolidine ring can be a key component in 1,3-dipolar cycloaddition reactions for the synthesis of more complex heterocyclic systems. nih.gov Investigating the participation of derivatives of this compound in such reactions could open pathways to new molecular scaffolds with potential biological activity.
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
The transition from traditional batch processing to modern, continuous-flow manufacturing and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability.
Flow Chemistry: The synthesis of this compound and its subsequent reactions often involve reactive intermediates or exothermic steps that can be difficult to control on a large scale in batch reactors. Flow chemistry provides superior heat and mass transfer, allowing for precise control over reaction parameters, which can lead to higher yields, improved purity, and enhanced safety. mdpi.com This technology is particularly advantageous for reactions that are difficult to scale up using conventional methods. mdpi.com
Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reaction pathways. By integrating automated reactors with real-time analytics, researchers can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for synthesizing or utilizing this compound. This high-throughput approach can significantly shorten development timelines for new drugs and fine chemicals.
Advanced Spectroscopic and Computational Approaches for Enhanced Structural and Mechanistic Understanding
A deeper understanding of the structure, conformation, and reaction mechanisms of this compound is crucial for optimizing its use and discovering new applications.
Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide more detailed insights. Two-dimensional NMR techniques (e.g., NOESY, HSQC) can be used for unambiguous structural elucidation and conformational analysis in solution. Chiroptical methods, such as circular dichroism (CD), can provide information about the compound's stereochemistry.
Computational Chemistry: In silico methods are becoming indispensable tools in modern chemistry. mdpi.com
Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. This can help rationalize observed reactivity and guide the design of more efficient synthetic routes.
Molecular Dynamics (MD): MD simulations can be employed to study the conformational dynamics of the pyrrolidine ring and how its structure influences its reactivity and interactions with other molecules, such as enzymes or catalysts. nih.gov Molecular docking studies can further predict how derivatives of this compound might bind to biological targets. mdpi.com
Table 2: Advanced Analytical and Computational Tools
| Technique | Application for this compound |
|---|---|
| 2D NMR Spectroscopy | Detailed structural confirmation and conformational analysis in solution. |
| Circular Dichroism (CD) | Confirmation of stereochemical integrity. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reactivity, and calculating spectroscopic properties. |
| Molecular Dynamics (MD) | Simulating conformational behavior and interactions with biological targets or catalysts. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-1-N-Cbz-2-chloromethyl-pyrrolidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified procedure involves heating 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours under basic conditions (e.g., potassium carbonate), followed by extraction with ethyl acetate and purification via column chromatography . Ensure anhydrous conditions and inert atmosphere to prevent side reactions. Monitoring via TLC is critical to determine reaction completion.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Use H NMR to confirm stereochemistry and substitution patterns (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) . Pair with IR spectroscopy to identify Cbz-protected amine stretches (~1700 cm) and chlorine-related bands. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry confirms enantiomeric purity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; employ local exhaust ventilation. Store in sealed containers at 2–8°C, away from oxidizers. In case of skin contact, rinse immediately with water and remove contaminated clothing .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) effectively separates impurities. For crystalline forms, recrystallization from ethanol/water mixtures improves purity. Centrifugation or filtration under reduced pressure aids in isolating solids .
Advanced Research Questions
Q. How can researchers address low enantiomeric excess in the synthesis of the S-enantiomer?
- Methodological Answer : Optimize chiral catalysts (e.g., Sharpless catalysts) or employ kinetic resolution. Use chiral auxiliaries during coupling steps. Analyze intermediates via chiral HPLC to identify racemization points. Adjust reaction temperature (lower temperatures often reduce epimerization) .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer : Confirm solvent effects (e.g., DMSO-d vs. CDCl) and sample purity via TLC or GC-MS. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
Q. What strategies improve the stability of this compound during storage?
- Methodological Answer : Store under nitrogen or argon in amber glass vials at –20°C to prevent hydrolysis of the Cbz group. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Regularly monitor via NMR for decomposition .
Q. How to troubleshoot low yields in coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
